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molecular formula C17H20N2O3 B8663211 1-Hydroxy-1-[1-[4-(1-phenylethoxy)phenyl]ethyl]urea CAS No. 117321-35-4

1-Hydroxy-1-[1-[4-(1-phenylethoxy)phenyl]ethyl]urea

Cat. No. B8663211
M. Wt: 300.35 g/mol
InChI Key: DREAXZSWINTZQI-UHFFFAOYSA-N
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Patent
US04897422

Procedure details

N-hydroxy-N-(1-(4-(1-phenylethoxy)phenyl)ethyl)urea was prepared using Scheme 2 by refluxing 1-(4-(1-phenylethoxy)phenyl)ethylhydroxylamine (2.22 g 8.64 mmole) for thirty minutes with trimethylsilylisocyanate (1.19 gr, 10.4 mole) in dioxane (30 ml). The reaction mixture was then washed with saturated NH4Cl solution, dried with MgSO4, and evaporated. The residue was washed with ether to give a white solid (1.3 g).
Name
1-(4-(1-phenylethoxy)phenyl)ethylhydroxylamine
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([CH:16]([NH:18][OH:19])[CH3:17])=[CH:12][CH:11]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([N:24]=[C:25]=[O:26])(C)C>O1CCOCC1>[OH:19][N:18]([CH:16]([C:13]1[CH:12]=[CH:11][C:10]([O:9][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH3:8])=[CH:15][CH:14]=1)[CH3:17])[C:25]([NH2:24])=[O:26]

Inputs

Step One
Name
1-(4-(1-phenylethoxy)phenyl)ethylhydroxylamine
Quantity
2.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)OC1=CC=C(C=C1)C(C)NO
Name
Quantity
1.19 g
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with saturated NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
ON(C(=O)N)C(C)C1=CC=C(C=C1)OC(C)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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